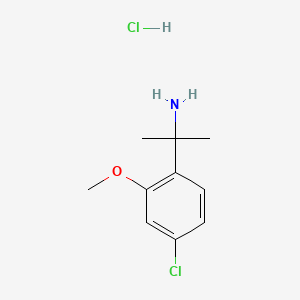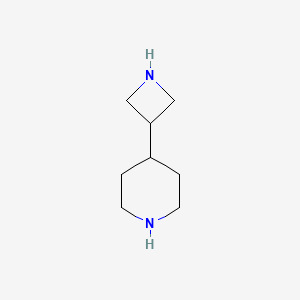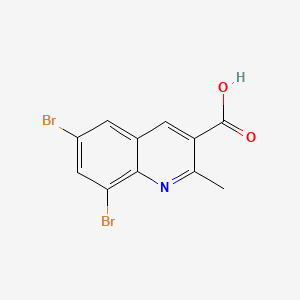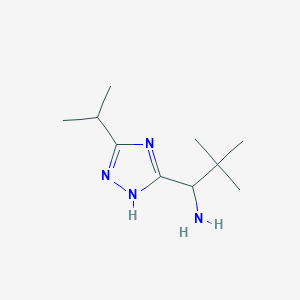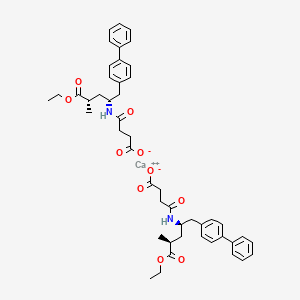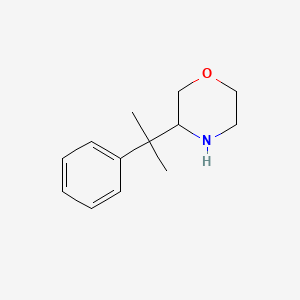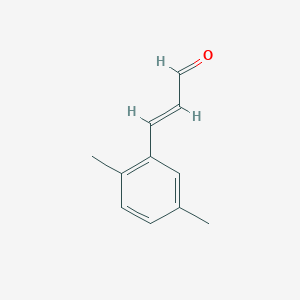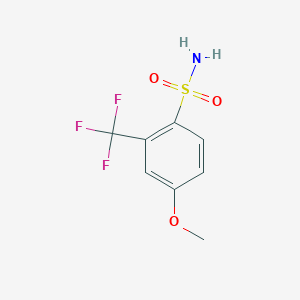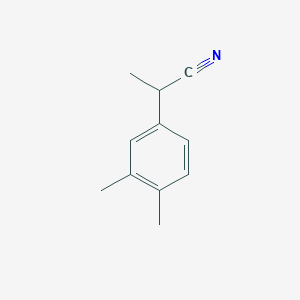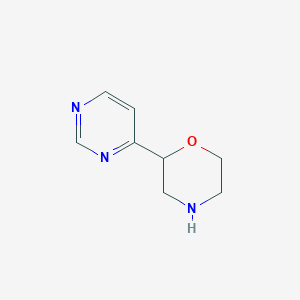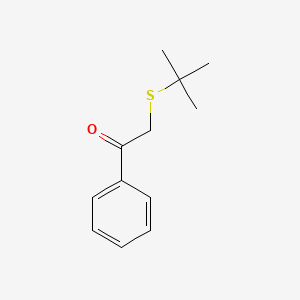
2-(tert-Butylsulfanyl)-1-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butylsulfanyl)-1-phenylethan-1-one is an organic compound characterized by the presence of a tert-butylsulfanyl group attached to a phenylethanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfanyl)-1-phenylethan-1-one typically involves the reaction of tert-butyl mercaptan with a phenylethanone derivative under controlled conditions. One common method involves the use of lithium pyrrolidinide or phenyllithium at low temperatures, followed by methylation with methyl iodide . This one-pot reaction is efficient and yields the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield. The scalability of the synthesis process makes it feasible for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butylsulfanyl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylethanone derivatives.
Aplicaciones Científicas De Investigación
2-(tert-Butylsulfanyl)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butylsulfanyl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modification of functional groups and the formation of reactive intermediates. The tert-butylsulfanyl group plays a crucial role in these interactions, influencing the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylsulfanylphthalonitriles: These compounds share the tert-butylsulfanyl group but differ in their core structure.
tert-Butylsulfanylpropenoic acid derivatives: Similar in having the tert-butylsulfanyl group but with different functional groups and reactivity.
Uniqueness
2-(tert-Butylsulfanyl)-1-phenylethan-1-one is unique due to its specific combination of the tert-butylsulfanyl group and the phenylethanone structure. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
85591-54-4 |
|---|---|
Fórmula molecular |
C12H16OS |
Peso molecular |
208.32 g/mol |
Nombre IUPAC |
2-tert-butylsulfanyl-1-phenylethanone |
InChI |
InChI=1S/C12H16OS/c1-12(2,3)14-9-11(13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clave InChI |
LWOSGCRBOQYGSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SCC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Propan-2-yloxy)phenoxy]piperidine](/img/structure/B13525304.png)
![1-Fluorospiro[2.3]hexan-5-amine](/img/structure/B13525305.png)

